molecular formula C18H10ClFN4O2 B2563285 N-(2-chlorobenzyl)-3-(2-piperidin-1-ylpyrimidin-5-yl)benzamide CAS No. 1112339-32-8

N-(2-chlorobenzyl)-3-(2-piperidin-1-ylpyrimidin-5-yl)benzamide

Cat. No. B2563285
CAS RN: 1112339-32-8
M. Wt: 368.75
InChI Key: IYFGQXVGDKEPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-3-(2-piperidin-1-ylpyrimidin-5-yl)benzamide (CBP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. CBP is a small molecule that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects, making it a potential candidate for the treatment of various diseases.

Scientific Research Applications

Nonaqueous Capillary Electrophoresis

N-(2-chlorobenzyl)-3-(2-piperidin-1-ylpyrimidin-5-yl)benzamide and related substances have been analyzed using nonaqueous capillary electrophoresis. This method is effective for quality control and separation of complex compounds in pharmaceutical research (Ye et al., 2012).

HDAC Inhibition for Cancer Therapy

Compounds similar to N-(2-chlorobenzyl)-3-(2-piperidin-1-ylpyrimidin-5-yl)benzamide, specifically N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been found to selectively inhibit histone deacetylases (HDACs), which are key in cancer treatment strategies. These compounds have shown promise in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Anti-Acetylcholinesterase Activity

Related piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is crucial in developing treatments for diseases like Alzheimer's (Sugimoto et al., 1990).

Antineoplastic Activity in Chronic Myelogenous Leukemia

Compounds structurally similar to N-(2-chlorobenzyl)-3-(2-piperidin-1-ylpyrimidin-5-yl)benzamide, like Flumatinib, have been investigated for their antineoplastic activity, particularly in the treatment of chronic myelogenous leukemia. These studies focus on understanding the metabolism of such compounds in human patients (Gong et al., 2010).

Potassium Channel Openers for Epilepsy Treatment

N-pyridyl benzamide derivatives have been identified as KCNQ2/Q3 potassium channel openers and are active in animal models of epilepsy and pain. Such research is critical for developing new epilepsy treatments (Amato et al., 2011).

Herbicidal Applications

Benzamide derivatives have been explored as herbicides, showing potential utility in agriculture for controlling grasses while preserving certain crops and legumes (Viste et al., 1970).

Antibacterial and Antifungal Activities

New benzamides and their metal complexes have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (Khatiwora et al., 2013).

properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN4O2/c19-12-4-1-3-11(9-12)17-21-18(26-23-17)16-15(25)7-8-24(22-16)14-6-2-5-13(20)10-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFGQXVGDKEPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-3-(2-piperidin-1-ylpyrimidin-5-yl)benzamide

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